N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropane ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol through a cyclization reaction using zinc chloride as a catalyst at elevated temperatures.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a substitution reaction, typically involving a halogenated precursor and a nucleophilic aromatic substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired carboxamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in the active site of enzymes, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar benzofuran ring structure.
4-Fluorophenylcyclopropane: Contains the fluorophenyl and cyclopropane moieties but lacks the benzofuran ring.
Benzofuran Derivatives: Various benzofuran derivatives with different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to its combination of a benzofuran ring, a cyclopropane ring, and a fluorophenyl group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16-4-2-15(3-5-16)20(8-9-20)19(24)22-12-17(23)13-1-6-18-14(11-13)7-10-25-18/h1-6,11,17,23H,7-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOMYOYCOREQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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